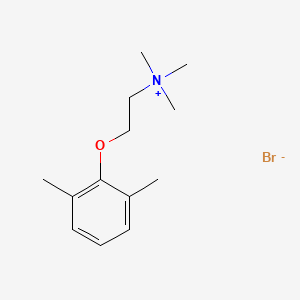
Choline 2,6-xylyl ether bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline 2,6-xylyl ether bromide, also known as this compound, is a useful research compound. Its molecular formula is C13H22BrNO and its molecular weight is 288.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Choline 2,6-xylyl ether bromide exhibits several pharmacological actions that make it a subject of interest in medical research:
- Stimulant Effects : The compound demonstrates nicotine-like stimulant actions on arterial blood pressure, affecting both the nictitating membrane and skeletal muscles in animal models such as cats .
- Muscarinic Activity : It shows muscarine-like effects on blood pressure and gastrointestinal activity, evidenced by its impact on the isolated guinea-pig ileum .
- Antihistaminic Properties : The compound has been noted for its antihistaminic and antimuscarinic actions, which could have implications for treating allergic reactions or conditions involving excessive histamine release .
- Neuromuscular Blocking : Research indicates that this compound can act as a neuromuscular blocker, which may be useful in surgical settings to induce muscle relaxation .
Study 1: Blood Pressure Regulation
A study conducted on anesthetized cats demonstrated that doses of this compound increased blood pressure significantly within minutes of administration. The pressor effect was noted to be dose-dependent:
- Dose : 0.5 to 3 mg/kg led to an increase in blood pressure by approximately 80 mm Hg.
- Duration : The effect lasted for about 0.5 to 1 minute before transitioning to hypotension, which could last for up to two hours .
This biphasic response highlights the compound's potential utility in managing blood pressure fluctuations.
Study 2: Antihistaminic and Antimuscarinic Actions
In isolated guinea-pig ileum preparations, this compound exhibited significant inhibition of contractions induced by acetylcholine. This suggests that the compound could serve as a model for developing new antihistaminic drugs or treatments targeting gastrointestinal motility disorders .
Comparative Analysis with Other Compounds
The following table summarizes the comparative effects of this compound with other known pharmacological agents:
| Compound | Main Action | Effect on Blood Pressure | Neuromuscular Blocking | Antihistaminic Activity |
|---|---|---|---|---|
| This compound | Stimulant & Antimuscarinic | Increases then decreases | Yes | Yes |
| Guanethidine | Antihypertensive | Reduces | No | Limited |
| Bethanidine | Antihypertensive | Reduces | No | Yes |
Eigenschaften
CAS-Nummer |
669-49-8 |
|---|---|
Molekularformel |
C13H22BrNO |
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenoxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C13H22NO.BrH/c1-11-7-6-8-12(2)13(11)15-10-9-14(3,4)5;/h6-8H,9-10H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZFHWDLYDBITDJK-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=CC=C1)C)OCC[N+](C)(C)C.[Br-] |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC[N+](C)(C)C.[Br-] |
Verwandte CAS-Nummern |
669-50-1 (Parent) |
Synonyme |
eta-TM-10 N,N,N-trimethyl-(2-(2,6-xylyloxy)ethyl)ammonium xylocholine xylocholine bromide xylocholine chloride xylocholine ether xylocholine iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















